molecular formula C24H22BrN5O3S B11253656 4-bromo-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

4-bromo-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11253656
M. Wt: 540.4 g/mol
InChI Key: RPIMYAZXCGVYPI-UHFFFAOYSA-N
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Description

4-BROMO-N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a methoxyphenyl group, and a sulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Methoxyphenyl Group: This step involves the reaction of 4-methoxyaniline with appropriate reagents to introduce the methoxy group.

    Pyrimidine Ring Formation: The methoxyphenyl group is then reacted with other reagents to form the pyrimidine ring.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced through reactions with sulfonyl chlorides or other sulfonating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-BROMO-N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Shares the bromine atom but lacks the complex pyrimidine and sulfonamide groups.

    4-Methoxyphenylamine: Contains the methoxyphenyl group but lacks the bromine and sulfonamide functionalities.

    Sulfanilamide: Contains the sulfonamide group but lacks the bromine and methoxyphenyl groups.

Uniqueness

4-BROMO-N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C24H22BrN5O3S

Molecular Weight

540.4 g/mol

IUPAC Name

4-bromo-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H22BrN5O3S/c1-16-15-23(27-18-9-11-21(33-2)12-10-18)29-24(26-16)28-19-5-7-20(8-6-19)30-34(31,32)22-13-3-17(25)4-14-22/h3-15,30H,1-2H3,(H2,26,27,28,29)

InChI Key

RPIMYAZXCGVYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)OC

Origin of Product

United States

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